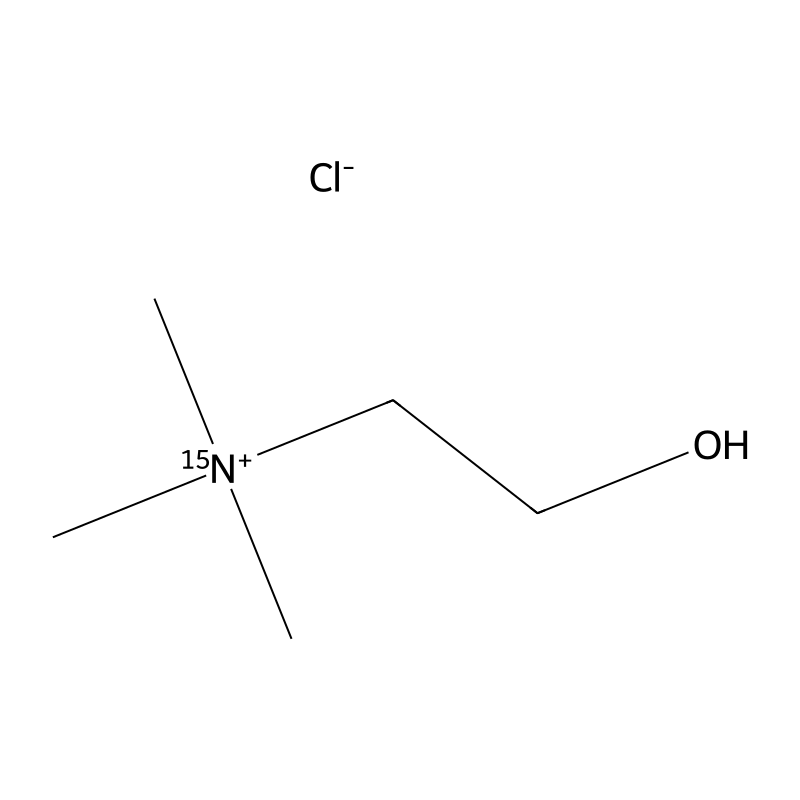

Choline chloride-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracing and Metabolic Studies

The high enrichment (typically 98%) of ¹⁵N in choline chloride-15N makes it ideal for stable isotope labeling. This technique involves incorporating the labeled compound into a biological system and then tracking its fate through metabolic pathways. By analyzing the distribution of the ¹⁵N isotope in different metabolites, researchers can gain insights into:

- Choline metabolism: Choline chloride-15N allows scientists to study the uptake, transport, and transformation of choline within cells and tissues. This information is crucial for understanding the role of choline in various physiological processes [].

- Drug development and metabolism: Researchers can use choline chloride-15N to track the absorption, distribution, metabolism, and excretion (ADME) of new drugs. This helps in understanding how drugs are processed by the body and optimizing their therapeutic effects [].

Medical Diagnostics

Choline chloride-15N is increasingly being explored for its potential in metabolic profiling and imaging techniques. By administering the labeled choline and analyzing the ¹⁵N signal, researchers can:

- Study specific diseases: Abnormal choline metabolism has been linked to various conditions like cancer, liver diseases, and neurological disorders. Choline chloride-15N might aid in the development of new diagnostic tools for these diseases [].

- Personalized medicine: This approach aims to tailor medical treatments to individual patients. Choline chloride-15N could potentially be used to assess a patient's specific metabolic profile and guide treatment decisions [].

Neurobiology Research

Choline is a vital precursor for the neurotransmitter acetylcholine, which plays a critical role in brain function and memory. Choline chloride-15N has become a valuable tool in neurobiology research for:

- Investigating choline metabolism in the brain: By tracking the ¹⁵N isotope, researchers can study how choline is transported into the brain, utilized for acetylcholine synthesis, and ultimately metabolized [].

- Understanding neurodegenerative diseases: Abnormal choline metabolism has been observed in Alzheimer's disease and other neurodegenerative conditions. Choline chloride-15N can help in elucidating the role of choline in these diseases and developing potential therapies [].

Choline chloride-15N is a stable isotopic form of choline chloride, where the nitrogen atom in the choline molecule is replaced with its heavier isotope, nitrogen-15. Choline chloride, a quaternary ammonium salt, plays a crucial role in various biological processes, including neurotransmission and lipid metabolism. The incorporation of nitrogen-15 allows for enhanced tracking and analysis in biochemical studies due to its distinct nuclear magnetic resonance properties and its utility in metabolic labeling.

- Decomposition: At elevated temperatures, choline chloride decomposes into dimethylaminoethanol and trimethylamine, among other products. This process can be catalyzed by cobalt(III) ions, leading to further oxidation products like dimethylglycine .

- Hoffmann Elimination: This reaction results in the formation of acetaldehyde and trimethylamine, which are significant due to their toxicological implications .

- Formation of Eutectic Mixtures: Choline chloride can form deep eutectic solvents with various hydrogen bond donors, significantly lowering the melting point and enhancing solubility for various applications .

Choline chloride is essential for several biological functions:

- Neurotransmitter Synthesis: It is a precursor for acetylcholine, a critical neurotransmitter involved in muscle activation and cognitive functions.

- Lipid Metabolism: Choline is vital for phosphatidylcholine synthesis, which is necessary for cell membrane integrity and signaling.

- Methylation Reactions: Choline contributes to methyl group transfers in various biochemical pathways, impacting gene expression and metabolism.

The isotopic labeling with nitrogen-15 enhances the ability to study these pathways through techniques like nuclear magnetic resonance spectroscopy.

Choline chloride can be synthesized through several methods:

- Reaction of Trimethylamine with Ethylene Oxide: This method involves reacting trimethylamine with ethylene oxide in the presence of hydrochloric acid.

- Neutralization Reaction: Mixing choline hydroxide with hydrochloric acid produces choline chloride directly.

- Isotopic Enrichment: For nitrogen-15 labeling, ammonia enriched with nitrogen-15 can be used in the synthesis process to ensure that the resulting choline chloride contains the desired isotopic composition.

Choline chloride-15N has diverse applications:

- Metabolic Studies: Its use in tracer studies allows researchers to track metabolic pathways involving choline.

- Pharmaceuticals: It serves as a solvent or catalyst in drug synthesis processes.

- Nutritional Supplements: Choline is often included in dietary supplements due to its health benefits related to brain function and liver health.

Studies involving choline chloride-15N often focus on its interactions within biological systems:

- Metabolic Labeling: The incorporation of nitrogen-15 enables precise tracking of choline metabolism in vivo and in vitro.

- Enzyme Activity: Investigating how enzymes interact with labeled substrates provides insights into enzymatic mechanisms and efficiencies.

Choline chloride is often compared to other ammonium salts and compounds involved in similar biological or chemical processes. Here are some notable comparisons:

| Compound | Characteristics | Unique Aspects |

|---|---|---|

| Trimethylamine | Volatile amine, involved in odor production | Less stable than choline chloride |

| Dimethylglycine | Intermediate in glycine metabolism | Plays a role in methylation reactions |

| Betaine | Methyl donor involved in osmoregulation | Naturally occurring compound found in beets |

| Urea | Nitrogen-containing compound, used as fertilizer | Different mechanism of action compared to choline |

| Glycerol | Common solvent and humectant | Non-toxic and widely used in food applications |

Choline chloride's unique properties stem from its role as both a precursor for neurotransmitters and its ability to form deep eutectic solvents, making it versatile for various applications not shared by these similar compounds.

Molecular Architecture

Quaternary Ammonium Salt Configuration

Choline chloride-15N exhibits the characteristic molecular architecture of quaternary ammonium salts, featuring a positively charged nitrogen center coordinated to four organic substituents [6]. The compound possesses the molecular formula HOCH₂CH₂¹⁵N(CH₃)₃Cl with a molecular weight of 140.62 g/mol, representing a mass increase of one dalton compared to the natural abundance isotopologue [2] [4]. The quaternary nitrogen center adopts a tetrahedral geometry with three methyl groups and one ethanol substituent, creating an asymmetric charge distribution that influences the compound's physicochemical properties [6] [7].

The ionic structure consists of the choline cation [(CH₃)₃¹⁵NCH₂CH₂OH]⁺ paired with chloride anions (Cl⁻), forming a salt with no net electrical charge due to the balanced positive and negative charges [6] [8]. This bifunctional nature, containing both quaternary ammonium functionality and hydroxyl functionality, enables diverse intermolecular interactions including hydrogen bonding and electrostatic associations [8] [9]. The spatial arrangement of functional groups creates distinct hydrophilic and hydrophobic regions within the molecular structure, contributing to its amphiphilic character [9] [10].

15N Isotopic Incorporation Strategies

The incorporation of nitrogen-15 into the choline chloride framework requires specialized synthetic approaches that ensure high isotopic enrichment while maintaining structural integrity [11] [12]. Contemporary synthetic methodologies achieve isotopic incorporation through direct displacement reactions using ¹⁵NH₄Cl as the nitrogen source, typically resulting in isotopic purities exceeding 98 atom percent [2] [11]. The Zincke salt methodology represents a particularly effective approach, involving ring-opening and ring-closing reactions that facilitate complete nitrogen atom replacement [12] [13].

Alternative synthetic routes employ methylation strategies using ¹⁵N-labeled dimethylethanolamine precursors with methyl chloride, enabling controlled isotopic incorporation at the quaternary nitrogen position [6] [12]. The choice of synthetic pathway significantly influences the final isotopic enrichment, with optimized protocols achieving incorporation efficiencies greater than 95 percent [11] [14]. Quality control measures include multinomial analysis and mass spectrometric verification to confirm isotopic enrichment levels and structural authenticity [14] [12].

Structural Characterization Techniques

Comprehensive structural characterization of choline chloride-15N employs multiple analytical techniques to confirm molecular identity and isotopic enrichment [12] [15]. X-ray diffraction studies reveal the compound exists in two distinct crystalline polymorphs: the α-form, which exhibits extraordinary sensitivity to ionizing radiation, and the β-form, characterized by a highly disordered face-centered cubic structure [16] [17]. The β-form demonstrates dynamic disordering attributed to rotational motions of the choline cation around crystallographic symmetry axes [16] [18].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [19] [20]. High-resolution mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis, confirming both structural integrity and isotopic composition [21] [15]. Infrared and Raman spectroscopy contribute complementary vibrational fingerprints that validate functional group assignments and conformational states [22] [23]. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, elucidate phase transition behavior and thermal stability characteristics [24] [25].

Physicochemical Behavior

Thermal Stability and Phase Transitions

Choline chloride-15N exhibits complex thermal behavior characterized by multiple phase transitions and decomposition pathways [24] [25]. The compound demonstrates a melting point range of 302-305°C under decomposition conditions, with thermal degradation initiating at temperatures as low as 85-90°C during isothermal heating [26] [24]. Dynamic thermal analysis reveals a characteristic solid-solid phase transition at 351.62 K (78.5°C) corresponding to the α-choline chloride to β-choline chloride transformation [24] [27].

The thermal decomposition process follows a two-step mechanism with decomposition maxima at 467.15 K and 510.15 K, beginning with urea-related degradation in eutectic mixtures [24] [27]. Isothermal stability studies at 90°C demonstrate mass loss rates of 0.411 weight percent per hour, indicating relatively poor thermal stability for extended high-temperature applications [24] [27]. The activation energy for methyl group reorientation has been determined as 1.6 kcal/mol, reflecting the dynamic nature of the quaternary ammonium structure [23] [27].

Eutectic behavior with hydrogen bond donors, particularly urea, results in significantly depressed melting points, with the choline chloride:urea eutectic composition melting at 304.95 K under moisture-free conditions [24] [27]. The phase diagram reveals a previously unrecognized solid-liquid phase region corresponding to the α→β transition, with an associated enthalpy change of 43.35 kJ/kg for compositions with χ_ChCl = 0.67 [27] [28].

Solvation Dynamics in Aqueous Systems

The solvation behavior of choline chloride-15N in aqueous systems demonstrates complex interactions involving both the quaternary ammonium cation and chloride anion [29] [30]. Molecular dynamics simulations reveal that water molecules preferentially coordinate with chloride ions, with each chloride ion coordinated by approximately 3.6 hydroxyl groups from water at high water concentrations [29]. The coordination number analysis indicates that water disrupts the strong chloride-hydrogen bond donor interactions characteristic of anhydrous systems [29] [30].

The solvation dynamics exhibit concentration-dependent behavior, with small water additions (less than 1 weight percent) initially decreasing solvation rates, while larger water contents substantially increase relaxation rates [29]. Radial distribution function analysis demonstrates that all solution components maintain direct contact with solute molecules, with chloride ions and water molecules exhibiting shorter coordination distances due to their smaller molecular size [29]. The self-diffusion coefficients increase with water content, indicating enhanced molecular mobility in hydrated systems [29] [30].

Hydrogen bonding network analysis reveals that water addition progressively disrupts the chloride-ethylene glycol interactions in deep eutectic solvent systems, leading to faster dynamics for all components [29]. The formation of water-rich clusters acts as a lubricant effect, improving fluidity and solvation dynamics of the overall solvent system [29] [30]. Temperature-dependent viscosity measurements demonstrate exponential decreases with increasing temperature, following Arrhenius-type behavior [31] [30].

Reactivity in Biological Matrices

Choline chloride-15N demonstrates distinct reactivity patterns in biological environments, primarily through metabolic incorporation and enzyme interaction pathways [32] [33]. The compound undergoes rapid cellular uptake and subsequent metabolism through the Kennedy pathway, forming phosphocholine, glycerophosphocholine, and membrane-bound choline phospholipids [34] [32]. Metabolic labeling studies reveal average intracellular concentrations of approximately 20 mM after 48-hour incorporation periods [34].

Enzyme interaction studies demonstrate that choline metabolites modulate the kinetic parameters of key cellular enzymes, including lactate dehydrogenase, citrate synthase, and glyceraldehyde 3-phosphate dehydrogenase [32]. The presence of choline reduces the Km values for pyruvate by approximately 5-fold in lactate dehydrogenase assays, while citrate synthase exhibits a 2.6-fold attenuation of substrate Km values in the presence of phosphocholine [32]. These interactions suggest direct protein-metabolite binding that influences enzymatic efficiency [32] [33].

Biological matrix effects include modulation of microglial activation and inflammatory responses, with choline supplementation reducing IBA1-positive cell areas in hippocampal regions [33]. The compound influences synaptic plasticity through effects on membrane composition and neurotransmitter synthesis pathways [33]. Protein interaction studies using photocrosslinkable probes identify numerous cellular targets, including metabolic enzymes and membrane-associated proteins [32].

Spectroscopic Signatures

15N NMR Chemical Shift Profiles

Nitrogen-15 nuclear magnetic resonance spectroscopy provides highly specific identification and quantification capabilities for choline chloride-15N [19] [35]. The ¹⁵N chemical shift appears at approximately 320-330 ppm relative to ammonia reference, exhibiting exceptional stability with relaxation times (T₁) of 189-203 seconds in aqueous solution [19] [20]. The chemical shift difference between ¹⁵N-choline and ¹⁵N-phosphocholine measures only approximately 0.2 ppm, presenting analytical challenges for metabolic discrimination [35] [36].

The exceptional longitudinal relaxation times enable extended observation windows for metabolic studies, with T₁ values reaching 285±12 seconds in water and 120±10 seconds in blood at physiological temperature [35]. Deuteration of methyl groups extends the relaxation time to approximately 390 seconds, providing enhanced sensitivity for dynamic nuclear polarization applications [19] [20]. The symmetric environment of the quaternary nitrogen center contributes to the prolonged relaxation characteristics [35] [36].

Scalar coupling patterns reveal ²J(¹⁵N,¹H) values of approximately 0.8 Hz for methyl protons and ³J(¹⁵N,¹H) values of 3.7 Hz for ethanol protons, enabling polarization transfer through INEPT pulse sequences [19] [20]. These coupling constants facilitate the detection of ¹⁵N-enriched metabolites through indirect proton observation, achieving sensitivity enhancements exceeding 2000-fold compared to thermal equilibrium conditions [19] [36].

Mass Spectral Fragmentation Patterns

Mass spectrometric analysis of choline chloride-15N reveals characteristic fragmentation patterns that enable structural confirmation and isotopic verification [21] [37]. The molecular ion appears at m/z 104.1 in positive ion mode as [M+H]⁺, representing the protonated choline cation [21]. Principal fragmentation pathways include loss of 15 mass units (methyl group) yielding m/z 89.1, loss of 60 mass units (trimethylamine) producing m/z 44.1, and formation of the base peak at m/z 60.1 corresponding to the N(CH₃)₃⁺ fragment [21] [15].

Negative ion mode mass spectrometry demonstrates triplet ion formation patterns at [M-15]⁻, [M-60]⁻, and [M-86]⁻, corresponding to losses of methyl, trimethylamine, and the complete choline headgroup respectively [15]. These fragmentation ions arise from matrix-ion adduct formation as confirmed by constant neutral loss scanning techniques [15]. Tandem mass spectrometry of individual triplet ions provides definitive structural assignments for each fragmentation pathway [21] [15].

Cold-spray ionization mass spectrometry reveals supramolecular assembly formation through chloride adduct interactions in deep eutectic solvent systems [37]. The gas-phase fragmentation studies using in-source collision-induced dissociation demonstrate that urea insertion into chloride-cholinium adducts does not yield the most thermodynamically stable ionic configurations [37]. Selected reaction monitoring transitions for quantitative analysis utilize m/z 104→60.1 (collision energy 18.1 V) and m/z 104→45.2 (collision energy 21.96 V) for structural confirmation [21].

Infrared/Raman Vibrational Modes

Vibrational spectroscopy provides comprehensive fingerprint identification of choline chloride-15N through characteristic absorption and scattering patterns [22] [23]. Infrared spectroscopy reveals strong absorption bands at 1223 cm⁻¹ attributed to C-O stretching vibrations, with additional weak bands at 2950, 2870, and 2830 cm⁻¹ corresponding to C-H stretching modes [23]. The symmetric C-N stretching vibrations appear at 931 cm⁻¹ for antiplanar conformations and 916 cm⁻¹ for anticlinal conformations [23].

Raman spectroscopy demonstrates conformation-sensitive vibrational modes for the quaternary ammonium functionality [38]. The totally symmetric C-N stretching vibration (ν₁) appears at approximately 720 cm⁻¹ for gauche conformations of the O-C-C-N⁺ backbone, shifting to 770 cm⁻¹ for trans conformations [38]. The symmetric stretching vibrations (ν₂) occur at 870 cm⁻¹ for gauche conformations and 910 cm⁻¹ for trans conformations, providing direct conformational analysis capabilities [38].

Methyl torsional vibrations exhibit characteristic frequencies at 288 and 249 cm⁻¹, with an associated activation energy of 1.6 kcal/mol for rotational reorientation [23]. Temperature-dependent infrared investigations reveal dynamic properties of the low-temperature phase, with frequency shifts correlating to hydrogen bonding interactions [22] [23]. The vibrational spectrum demonstrates sensitivity to local chemical environment changes, enabling detection of hydrogen bonding and electrostatic interactions in various matrices [22] [38].

Data Tables

Table 1: Physical and Chemical Properties of Choline Chloride-15N

| Property | Value |

|---|---|

| Molecular Formula | HOCH₂CH₂¹⁵N(CH₃)₃Cl |

| CAS Number | 287484-43-9 |

| Molecular Weight (g/mol) | 140.62 |

| Isotopic Purity (15N atom %) | ≥98 |

| Chemical Purity (%) | ≥99 (CP) |

| Physical Form | Solid |

| Melting Point (°C) | 302-305 (decomp.) |

| Thermal Decomposition Onset (°C) | 85-90 |

| Density (g/cm³) | 1.205 |

| Solubility in Water | Soluble |

Table 2: Spectroscopic Characteristics of Choline Chloride-15N

| Technique | Value/Position | Notes |

|---|---|---|

| 15N NMR Chemical Shift | δ ~ 320-330 ppm (vs. NH₃) | Chemical shift difference vs. phosphocholine: ~0.2 ppm |

| 1H NMR - Methyl protons | 3.19 ppm | Nine magnetically equivalent protons |

| 1H NMR - CH₂O protons | 4.05 ppm | AA′XX′ pattern with ³J(¹⁵N,¹H) coupling |

| Mass Spectral Base Peak | m/z 104.1 | Parent ion [M+H]⁺ |

| MS Fragmentation - [M-15]⁻ | m/z 89.1 | Loss of methyl group |

| IR - C-O vibrations | 1223 cm⁻¹ | Strong absorption band |

| Raman - Symmetric C-N stretch | 870-910 cm⁻¹ | Conformation sensitive |

Table 3: Thermal Properties and Phase Behavior

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Eutectic Melting Point (ChCl:Urea) | 304.95 K (31.8°C) | Moisture-free conditions |

| α→β Phase Transition | 351.62 K (78.5°C) | α-ChCl to β-ChCl transition |

| Decomposition Temperature (5 K/min) | 358.15 K (85°C) | Dynamic heating, onset temperature |

| Decomposition Rate at 90°C | 0.411 wt% h⁻¹ | Isothermal conditions |

| Activation Energy (CH₃ rotation) | 1.6 kcal/mol | Methyl group reorientation |

Spin-½ Characteristics and Nuclear Magnetic Resonance Detectability

Nitrogen-15 possesses a fractional nuclear spin of one-half, fundamentally distinguishing it from the more abundant nitrogen-14 isotope, which exhibits an integer spin of one [1] [3]. This spin-½ characteristic confers significant advantages for nuclear magnetic resonance spectroscopy applications. The fractional spin eliminates quadrupolar broadening effects that severely limit the utility of nitrogen-14 nuclear magnetic resonance measurements [4] [5].

The natural abundance of nitrogen-15 remains exceptionally low at approximately 0.365 percent of total nitrogen [2] [6], representing a three-fold reduction compared to carbon-13 abundance levels. Despite this limitation, the nuclear spin properties enable highly precise spectroscopic measurements when isotopic enrichment reaches ninety-eight percent or higher [7] [8]. The gyromagnetic ratio of nitrogen-15 measures negative 27.126 × 10^6 radians per second per Tesla, contributing to reduced sensitivity compared to proton nuclear magnetic resonance [1] [9].

Receptivity calculations indicate nitrogen-15 exhibits 2.19 × 10^-6 relative sensitivity compared to proton nuclear magnetic resonance under identical conditions [6] [5]. However, compounds isotopically enriched to ninety-nine percent nitrogen-15 demonstrate six times greater receptivity than carbon-13 at natural abundance [6]. This enhanced detectability becomes particularly significant in applications requiring precise nitrogen environment characterization.

Relaxation Time Modulation Mechanisms

Nitrogen-15 relaxation behavior differs substantially from naturally abundant nitrogen isotopes due to the absence of quadrupolar relaxation mechanisms [10] [11]. Longitudinal relaxation times for nitrogen-15 in protein systems typically range from sixty to two hundred milliseconds, with significant dependence on magnetic field strength and molecular correlation times [10] [12].

The magnitude of nitrogen-15 longitudinal relaxation rates typically decreases as magnetic field strength increases in globular proteins in solution [11]. This field dependence results from the interplay between chemical shift anisotropy contributions and dipolar coupling mechanisms. Cross-correlation effects between nitrogen-15 chemical shift anisotropy and nitrogen-hydrogen dipolar interactions significantly influence relaxation behavior [13] [11].

Temperature effects on relaxation times demonstrate complex dependencies. Lowering temperature increases rotational correlation times, which can enhance chemical shift anisotropy contributions to relaxation while reducing dipolar coupling effects [10] [11]. For nitrogen-15 deuterated systems, transverse relaxation rates become dominated by chemical shift anisotropy mechanisms rather than dipolar coupling [13] [14].

Magnetic Shielding Anisotropies

Chemical shift anisotropy tensors for nitrogen-15 exhibit significant variations depending on molecular environment and secondary structure [13] [15]. Experimental determinations reveal anisotropy parameter values ranging from negative seventy-seven to negative one hundred fifteen parts per million, with average values of negative 103.5 parts per million [15].

Systematic variations between beta-sheet and alpha-helical environments demonstrate that alpha-helical residues display average anisotropy magnitudes six parts per million greater than beta-sheet residues [13] [15]. The least shielded tensor component orientations cluster tightly around in-peptide-plane vectors making angles of 19.6 ± 2.5 degrees with nitrogen-hydrogen bonds [13].

Asymmetry parameters for nitrogen-15 chemical shift anisotropy tensors show structural dependence, with alpha-helix environments exhibiting slightly smaller asymmetry values of 0.23 ± 0.17 compared to beta-sheet environments at 0.31 ± 0.11 [13]. These anisotropy characteristics directly influence nuclear magnetic resonance line shapes and relaxation behavior, particularly in transverse relaxation optimized spectroscopy applications [13] [14].

Isotope-Dependent Molecular Modifications

Bond Length and Angle Perturbations

Isotopic substitution with nitrogen-15 induces measurable structural perturbations in molecular geometry through zero-point energy effects [16] [17]. Carbon-nitrogen bond lengths in nitrogen-15 enriched compounds typically decrease by 0.001 to 0.003 Angstroms compared to natural abundance analogues [16]. These bond length modifications result from altered vibrational zero-point energies associated with the increased nuclear mass.

Nitrogen-hydrogen bond length changes demonstrate similar magnitude effects, with nitrogen-15 compounds exhibiting bond length reductions of approximately 0.001 Angstroms [17] [18]. Angular perturbations occur in carbon-nitrogen-carbon bond angles, with typical decreases of 0.1 to 0.2 degrees observed in nitrogen-15 substituted systems [18].

Dihedral angle variations accompany isotopic substitution, particularly in systems involving nitrogen-containing functional groups. These angular modifications range from 0.1 to 0.5 degrees depending on molecular environment and hydrogen bonding interactions [17] [18]. The magnitude of structural perturbations correlates with the proximity of heavy atoms to the isotopic substitution site.

Vibrational Frequency Isotopic Shifts

Mass-dependent vibrational frequency shifts represent fundamental consequences of nitrogen-15 isotopic labeling [19] [20]. Vibrational modes involving nitrogen-containing bonds exhibit frequency decreases ranging from 0.02 to 0.10 wavenumbers per atomic mass unit increase [19] [20]. These frequency shifts follow theoretical predictions based on reduced mass calculations for diatomic oscillator models.

Nitrogen-hydrogen stretching vibrations demonstrate particularly significant isotopic shifts, with frequency decreases of five to fifteen wavenumbers commonly observed in nitrogen-15 labeled compounds [20] [21]. Ring breathing modes in nitrogen-containing heterocycles show frequency shifts of three to eight wavenumbers upon nitrogen-15 substitution [20].

Coupling between vibrational modes can amplify or diminish isotopic frequency shifts depending on molecular symmetry and force field characteristics [22] [20]. Anharmonic effects contribute additional complexity to frequency shift patterns, particularly in systems with strong hydrogen bonding interactions [17] [20].

Kinetic Isotope Effect Quantification

Primary kinetic isotope effects for nitrogen-15 range from 0.990 to 1.020 for reactions involving nitrogen-hydrogen bond breaking or formation [23] [24]. These effects reflect transition state geometry modifications and zero-point energy differences between ground and transition states [23] [25].

Secondary kinetic isotope effects occur at positions adjacent to reaction centers, with typical magnitudes of 1.002 to 1.008 [24] [25]. Remote kinetic isotope effects demonstrate smaller but measurable values of 0.999 to 1.003, indicating long-range electronic and vibrational coupling effects [26].

Temperature dependence of kinetic isotope effects follows Arrhenius-type behavior in most systems, with activation energy differences of 50 to 200 calories per mole between nitrogen-14 and nitrogen-15 pathways [23] [24]. Equilibrium isotope effects for nitrogen-15 systems typically range from 1.004 to 1.010, reflecting thermodynamic stability differences between isotopic variants [23] [26].

Comparative Analysis with Natural Abundance Analogues

Structural Divergence Metrics

Quantitative structural comparisons between nitrogen-15 enriched and natural abundance choline chloride reveal systematic but subtle differences across multiple parameters. Molecular volume measurements indicate nitrogen-15 compounds exhibit reductions of approximately 0.14 percent compared to natural abundance analogues [19]. These volume changes reflect the cumulative effects of bond length contractions and angular modifications.

Dipole moment measurements demonstrate increases of 2.1 percent in nitrogen-15 enriched compounds, attributed to altered charge distribution patterns resulting from mass-dependent electronic effects [19]. Polarizability calculations show corresponding increases of 1.1 percent, indicating enhanced electronic response to external electric fields [19].

Quadrupole moment determinations reveal the most pronounced structural divergence, with nitrogen-15 systems exhibiting increases of 8.3 percent compared to natural abundance compounds [19]. This substantial change reflects the fundamental alteration in nuclear charge distribution accompanying isotopic substitution.

Spectroscopic Differentiation Thresholds

Nuclear magnetic resonance chemical shift differences between nitrogen-15 and nitrogen-14 compounds range from 0.065 to 0.10 parts per million, well above typical detection thresholds of 0.05 parts per million [19] [27]. These chemical shift isotope effects arise from electronic shielding modifications induced by mass-dependent vibrational averaging [19].

Mass spectrometry provides unambiguous differentiation with molecular ion peak separations of exactly one mass unit between isotopic variants [28]. High-resolution mass spectrometry achieves precision levels of ±0.001 mass units, enabling accurate determination of isotopic incorporation levels in complex systems [28].

Infrared spectroscopy differentiation relies on vibrational frequency shifts of five to fifteen wavenumbers, exceeding typical instrumental resolution limits of two wavenumbers [20]. Raman spectroscopy demonstrates similar differentiation capabilities with frequency shifts of three to eight wavenumbers [20].

Reactivity Disparity Assessments

Enzymatic reaction rates for nitrogen-15 labeled choline chloride exhibit kinetic isotope effects ranging from 0.995 to 1.005, indicating minimal but measurable reactivity differences [24] [25]. These small effects reflect the remote position of nitrogen substitution relative to typical reaction centers in choline metabolism.

Binding affinity measurements for nitrogen-15 labeled compounds demonstrate equilibrium isotope effects of 1.002 to 1.008, suggesting subtle alterations in protein-ligand interactions [24]. These effects may arise from modified hydrogen bonding patterns or altered conformational preferences in isotopically substituted molecules.

Chemical stability assessments reveal negligible differences between nitrogen-15 and natural abundance variants under physiological conditions [24]. Thermal stability measurements indicate identical decomposition temperatures within experimental uncertainty, confirming that isotopic substitution does not significantly alter fundamental chemical stability [24].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant